molecular formula C15H17BrN4OS B4556728 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide

Cat. No.: B4556728
M. Wt: 381.3 g/mol
InChI Key: WURSWWDSNXGYAQ-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide is a useful research compound. Its molecular formula is C15H17BrN4OS and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.03064 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexes of Palladium(II) Chloride with Related Ligands

Research involving derivatives of polyfunctional ligands, akin to the one mentioned, demonstrates their utility in forming supramolecular structures and complexes with metals such as palladium. These complexes have potential applications in catalysis and material science. The study by Tyler Palombo et al. (2019) on palladium(II) chloride complexes with ligands resembling the structure of interest underscores the importance of such compounds in supramolecular chemistry and potential industrial applications (Palombo et al., 2019).

Anticancer and Antiviral Agents

Derivatives of pyrazole and thiophene have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives that demonstrated promising biological activities, highlighting the potential of similar structures in drug development (Küçükgüzel et al., 2013).

Photovoltaic Device Applications

The synthesis of thieno[3,4-b]pyrazine-based monomers for copolymerization with donor segments indicates the interest in utilizing such structures for electronic and photovoltaic applications. Erjun Zhou et al. (2010) explored the optical properties and photovoltaic performance of these copolymers, pointing to the potential of related compounds in the development of new materials for solar energy conversion (Zhou et al., 2010).

Antimicrobial Properties

Compounds incorporating pyrazole and thiophene moieties have also been investigated for their antimicrobial properties. For example, V. Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment and evaluated their antibacterial and antifungal activities, demonstrating the relevance of such structures in addressing microbial resistance (Baranovskyi et al., 2018).

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c1-5-11-10(4)22-15(12(11)6-17)19-14(21)9(3)20-8(2)13(16)7-18-20/h7,9H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURSWWDSNXGYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C(C)N2C(=C(C=N2)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide
Reactant of Route 5
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide

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